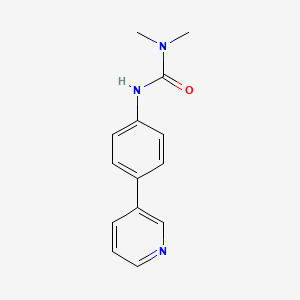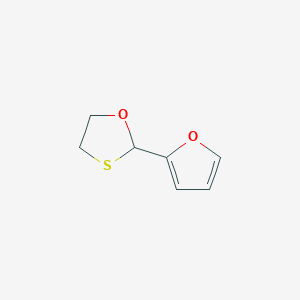
1,3-Oxathiolane, 2-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane, 2-(2-furanyl)- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane, 2-(2-furanyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoethanol with formaldehyde under acidic conditions to form the oxathiolane ring . Another approach involves the use of heterocumulenes and strained heterocyclic compounds in the presence of an organocatalyst .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolane, 2-(2-furanyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,3-Oxathiolane, 2-(2-furanyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane, 2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-oxathiolane, 2-(2-furanyl)- include other oxathiolanes and thiazolidines. These compounds share structural similarities but may differ in their chemical reactivity and applications .
Uniqueness
1,3-Oxathiolane, 2-(2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
81932-19-6 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C7H8O2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 |
InChI Key |
UIUKWKHPHFBJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
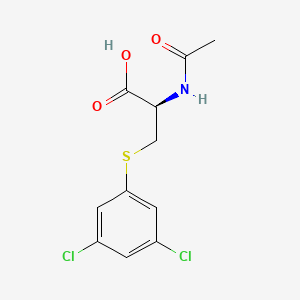
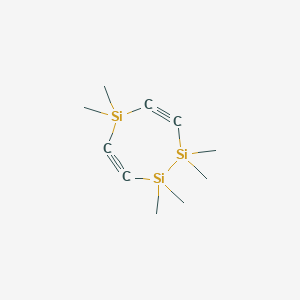
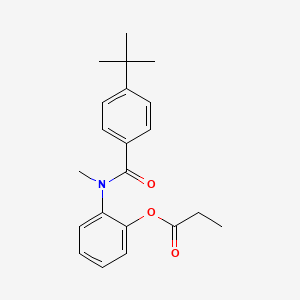
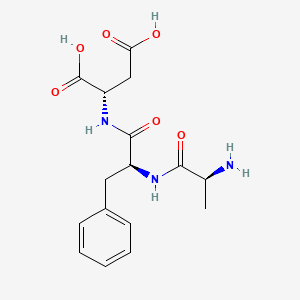
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
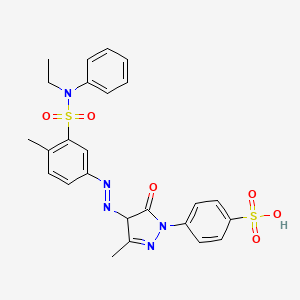
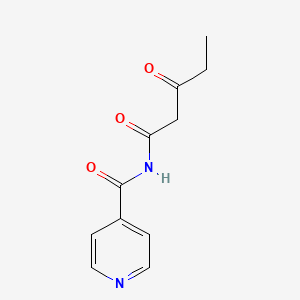
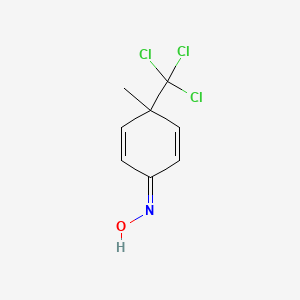
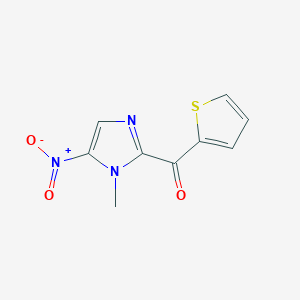
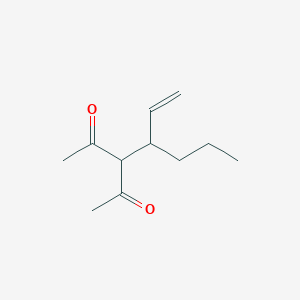
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
